molecular formula C10H12ClN3 B7451190 N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride

N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride

Cat. No. B7451190
M. Wt: 209.67 g/mol
InChI Key: HOZUCSMFRJPBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, commonly known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. Clonidine is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic outflow from the central nervous system. In

Mechanism of Action

Clonidine works by binding to alpha-2 adrenergic receptors in the brain, which reduces the release of norepinephrine and other neurotransmitters. This leads to a decrease in sympathetic outflow, resulting in a reduction in blood pressure and other physiological effects. Clonidine also has some affinity for imidazoline receptors, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects, including reducing sympathetic outflow, lowering blood pressure, and decreasing heart rate. It has also been shown to have sedative and anxiolytic effects, making it useful in the treatment of anxiety disorders. Clonidine has been shown to have a number of other effects on the body, including reducing insulin secretion, increasing growth hormone secretion, and suppressing the release of some hormones.

Advantages and Limitations for Lab Experiments

Clonidine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it easy to design experiments around. It is also relatively inexpensive and readily available. However, Clonidine has some limitations as well. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent blood concentration over time. Additionally, Clonidine can have off-target effects on other receptors, which can complicate experimental design.

Future Directions

There are a number of future directions for research on Clonidine. One area of interest is in the development of new alpha-2 adrenergic agonists with improved pharmacokinetic properties, such as longer half-lives and greater specificity for alpha-2 receptors. Another area of interest is in the use of Clonidine as a tool to study the role of sympathetic outflow in various physiological processes. Finally, there is ongoing research into the use of Clonidine in the treatment of other conditions, such as opioid withdrawal and post-traumatic stress disorder.

Synthesis Methods

Clonidine can be synthesized by reacting 2-chloro-5-nitrobenzyl chloride with imidazole in the presence of a base such as triethylamine. The resulting product is then reduced with sodium dithionite to form Clonidine. The synthesis of Clonidine has been extensively studied and optimized, resulting in high yields and purity.

Scientific Research Applications

Clonidine has been widely used in scientific research to study its effects on the central nervous system. It has been shown to reduce sympathetic outflow and lower blood pressure, making it a useful tool in the study of hypertension. Clonidine has also been used to study the effects of alpha-2 adrenergic agonists on the release of neurotransmitters such as norepinephrine and dopamine.

properties

IUPAC Name

N-(1H-imidazol-5-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10;/h1-6,8,12H,7H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZUCSMFRJPBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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